molecular formula C28H21ClN4O B2980184 N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361175-17-9

N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No.: B2980184
CAS No.: 361175-17-9
M. Wt: 464.95
InChI Key: YCZRQRJZISKQKZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound features a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring, substituted with various functional groups that contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amination: The amino group is introduced by reacting the quinazoline derivative with an appropriate amine, such as 4-chloroaniline.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the amine-substituted quinazoline with 4-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in cancer research, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly in non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2/neu receptors.

Uniqueness

N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic outcomes.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4O/c1-18-7-16-25-24(17-18)26(19-5-3-2-4-6-19)33-28(32-25)31-23-12-8-20(9-13-23)27(34)30-22-14-10-21(29)11-15-22/h2-17H,1H3,(H,30,34)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRQRJZISKQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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